molecular formula C10H11N3O B13286237 1-(1H-Pyrazol-4-yl)-2-(pyridin-3-yl)ethan-1-ol

1-(1H-Pyrazol-4-yl)-2-(pyridin-3-yl)ethan-1-ol

Cat. No.: B13286237
M. Wt: 189.21 g/mol
InChI Key: WKIGIALFQXMXGU-UHFFFAOYSA-N
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Description

1-(1H-Pyrazol-4-yl)-2-(pyridin-3-yl)ethan-1-ol is an organic compound that features both a pyrazole and a pyridine ring. These heterocyclic structures are known for their importance in medicinal chemistry and organic synthesis due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Pyrazol-4-yl)-2-(pyridin-3-yl)ethan-1-ol typically involves the formation of the pyrazole and pyridine rings followed by their coupling. One common method might include:

    Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of Pyridine Ring: Pyridine rings can be synthesized via various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling Reaction: The final step involves coupling the pyrazole and pyridine rings through a suitable linker, such as an ethan-1-ol group, using reagents like Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Pyrazol-4-yl)-2-(pyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The compound can be reduced to form different derivatives, such as converting the pyrazole ring to a pyrazoline ring using reducing agents like NaBH₄.

    Substitution: The hydrogen atoms on the pyrazole or pyridine rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, CrO₃

    Reduction: NaBH₄, LiAlH₄

    Substitution: Halogenating agents, organometallic reagents

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups like halogens, alkyl groups, or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate or as a pharmacophore in drug design.

    Industry: Used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1H-Pyrazol-4-yl)-2-(pyridin-3-yl)ethan-1-ol would depend on its specific biological target. Generally, compounds with pyrazole and pyridine rings can interact with various enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-Pyrazol-4-yl)-2-(pyridin-2-yl)ethan-1-ol
  • 1-(1H-Pyrazol-4-yl)-2-(pyridin-4-yl)ethan-1-ol
  • 1-(1H-Pyrazol-3-yl)-2-(pyridin-3-yl)ethan-1-ol

Uniqueness

1-(1H-Pyrazol-4-yl)-2-(pyridin-3-yl)ethan-1-ol is unique due to the specific positioning of the pyrazole and pyridine rings, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group also adds to its versatility in chemical reactions and potential interactions with biological targets.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

1-(1H-pyrazol-4-yl)-2-pyridin-3-ylethanol

InChI

InChI=1S/C10H11N3O/c14-10(9-6-12-13-7-9)4-8-2-1-3-11-5-8/h1-3,5-7,10,14H,4H2,(H,12,13)

InChI Key

WKIGIALFQXMXGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC(C2=CNN=C2)O

Origin of Product

United States

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